1-isopropyl-7-methyl-1H-indole-3-carbaldehyde 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1350760-50-7
VCID: VC2732685
InChI: InChI=1S/C13H15NO/c1-9(2)14-7-11(8-15)12-6-4-5-10(3)13(12)14/h4-9H,1-3H3
SMILES: CC1=C2C(=CC=C1)C(=CN2C(C)C)C=O
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol

1-isopropyl-7-methyl-1H-indole-3-carbaldehyde

CAS No.: 1350760-50-7

Cat. No.: VC2732685

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

1-isopropyl-7-methyl-1H-indole-3-carbaldehyde - 1350760-50-7

Specification

CAS No. 1350760-50-7
Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
IUPAC Name 7-methyl-1-propan-2-ylindole-3-carbaldehyde
Standard InChI InChI=1S/C13H15NO/c1-9(2)14-7-11(8-15)12-6-4-5-10(3)13(12)14/h4-9H,1-3H3
Standard InChI Key SVHPZEXOPVZDIH-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=CN2C(C)C)C=O
Canonical SMILES CC1=C2C(=CC=C1)C(=CN2C(C)C)C=O

Introduction

Chemical Identity and Structural Characteristics

1-Isopropyl-7-methyl-1H-indole-3-carbaldehyde belongs to the indole family, an important class of heterocyclic compounds ubiquitous in natural products and pharmaceuticals. The molecule features a bicyclic structure consisting of a six-membered benzene ring fused with a five-membered pyrrole ring containing a nitrogen atom. This compound is characterized by three key functional groups: an isopropyl substituent at the N1 position, a methyl group at the C7 position, and a carbaldehyde (formyl) group at the C3 position . These specific substitutions create a unique electronic distribution and steric profile that distinguishes this compound from other indole derivatives. The presence of both electron-donating groups (isopropyl and methyl) and an electron-withdrawing group (carbaldehyde) contributes to its distinctive chemical behavior and reactivity patterns.

Identification Parameters

The compound is identified through various chemical identifiers that facilitate its recognition in scientific databases and literature. These identification parameters are crucial for researchers seeking to study or utilize this compound.

ParameterValue
PubChem CID77230879
CAS Number1350760-50-7
Molecular FormulaC₁₃H₁₅NO
Molecular Weight201.26 g/mol
IUPAC Name1-isopropyl-7-methyl-1H-indole-3-carbaldehyde
Synonyms7-methyl-1-propan-2-ylindole-3-carbaldehyde, 1H-Indole-3-carboxaldehyde, 7-methyl-1-(1-methylethyl)-

These identification parameters establish the compound's unique identity in chemical databases and research literature . The CAS registry number serves as a definitive identifier in chemical abstracts, while the PubChem CID provides access to a wealth of digital information maintained by the National Center for Biotechnology Information.

Physicochemical Properties

The physicochemical properties of 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde determine its behavior in various chemical environments and biological systems. These properties are essential for understanding its potential applications and limitations in research and development contexts.

Computed Properties

Advanced computational chemistry has enabled the determination of various theoretical properties that provide insights into the compound's behavior.

PropertyValueSignificance
XLogP3-AA2.5Indicates moderate lipophilicity, suggesting balanced membrane permeability
Hydrogen Bond Donor Count0Lacks proton-donating capability
Hydrogen Bond Acceptor Count1Limited hydrogen bond accepting capacity through the carbonyl oxygen
Rotatable Bond Count2Suggests moderate conformational flexibility
Exact Mass201.115364102 DaUseful for mass spectrometric identification

The compound's moderate lipophilicity (XLogP3 value of 2.5) suggests reasonable membrane permeability, which may influence its bioavailability and distribution in biological systems. The absence of hydrogen bond donors, coupled with a single hydrogen bond acceptor site, indicates limited capacity for hydrogen bonding interactions, a factor that would affect its solubility profile and interactions with biological macromolecules .

Chemical Reactivity

The reactivity of 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is largely governed by the presence of the aldehyde functional group at the C3 position, which serves as a versatile handle for further chemical transformations.

Characteristic Reactions

The aldehyde group can participate in numerous reactions, including:

  • Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

  • Oxidation to carboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO₄)

  • Condensation reactions with primary amines to form Schiff bases (imines)

  • Aldol condensations with other carbonyl compounds

  • Wittig reactions to form alkenes

  • Addition reactions with organometallic reagents to form secondary alcohols

These reactions provide access to a diverse array of derivatives with potentially enhanced or altered biological properties. The reactivity of the aldehyde group, combined with the electronic effects of the isopropyl and methyl substituents, creates a unique reactivity profile that can be exploited for the synthesis of structurally diverse compounds for various applications.

Biological Activities and Applications

Indole derivatives, including substituted indole-3-carbaldehydes, have been extensively studied for their diverse biological activities. Based on structural similarities to other bioactive indole compounds, 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde may possess interesting biological properties that warrant investigation.

Comparison with Related Indole Derivatives

Understanding the structural and functional relationships between 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde and other indole derivatives provides valuable insights into structure-activity relationships and potential applications.

Structural Analogues

CompoundStructural DifferencesPotential Functional Implications
1-Isopropyl-1H-indole-3-carbaldehydeLacks the 7-methyl groupPotentially different steric effects and electronic distribution
7-Methyl-1H-indole-3-carbaldehydeLacks the N-isopropyl groupDifferent hydrogen-bonding capacity and lipophilicity profile
5-Chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehydeAdditional chloro substituent at C5Enhanced lipophilicity and potential for halogen bonding interactions

These structural analogues exhibit variations in substituent patterns that influence their physicochemical properties and potentially their biological activities. The presence or absence of the 7-methyl group affects the electronic distribution in the benzene ring of the indole system, potentially influencing its reactivity and interaction with biological targets. Similarly, the N-isopropyl substituent alters the hydrogen-bonding capabilities and lipophilicity of the molecule, factors that significantly impact its pharmacokinetic properties and target interactions .

Research Challenges and Future Directions

Despite the potential scientific and therapeutic value of 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde, several research challenges and opportunities for future investigation exist.

Synthetic Optimization

Development of efficient and scalable synthetic routes for 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde remains an important research objective. Optimization of reaction conditions, exploration of alternative synthetic pathways, and application of green chemistry principles could enhance the accessibility of this compound for further study and application. Innovative approaches such as flow chemistry, microwave-assisted synthesis, or biocatalysis may offer advantages in terms of yield, selectivity, and environmental impact.

Biological Evaluation

Comprehensive assessment of the biological activities of 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde represents a significant research opportunity. Systematic screening against various biological targets, including enzymes, receptors, and cellular assays, would provide valuable insights into its potential therapeutic applications. Structure-activity relationship studies involving systematic modification of the isopropyl, methyl, and formyl substituents could generate valuable data for rational drug design efforts centered on the indole scaffold.

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